molecular formula C10H11BrO2 B1626891 2-Bromo-3-methoxy-1-phenylpropan-1-one CAS No. 21726-71-6

2-Bromo-3-methoxy-1-phenylpropan-1-one

Cat. No.: B1626891
CAS No.: 21726-71-6
M. Wt: 243.1 g/mol
InChI Key: TZHVVSACGNVXHG-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxy-1-phenylpropan-1-one is an organic compound with the molecular formula C10H11BrO2 . It is used in medicine and organic synthesis .


Synthesis Analysis

Propiophenone, an aryl ketone, can be prepared by Friedel–Crafts reaction of propanoyl chloride and benzene . It is also prepared commercially by ketonization of benzoic acid and propionic acid over calcium acetate and alumina at 450–550 °C . The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H11BrO2 .


Chemical Reactions Analysis

The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . Propiophenone can be prepared by Friedel–Crafts reaction of propanoyl chloride and benzene .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 243.1 g/mol . It is insoluble in water .

Scientific Research Applications

1. Photolysis and Radical Formation

  • Bales et al. (2001) investigated the formation of olefin cation radicals from alkyl radicals containing different beta-leaving groups. They demonstrated the heterolytic fragmentation of the substituent in the beta-position to generate olefin cation radicals, contributing to the understanding of radical formation and reactivity in similar compounds (Bales et al., 2001).

2. Electrochemical Reduction

  • Andrieux et al. (1994) studied the electrochemical reduction of dibromo-phenylpropanes, elucidating the reductive cleavage of carbon-bromine bonds and subsequent formation of olefins. This research enhances our knowledge of electrochemical processes in organic compounds (Andrieux et al., 1994).

3. Gas-Phase Elimination Kinetics

  • Chuchani and Martín (1990) explored the gas-phase elimination kinetics of bromo-phenylpropanes. Their work contributes to the understanding of reaction mechanisms and the influence of phenyl groups in such processes (Chuchani & Martín, 1990).

4. Radical Cyclisation to Tetrahydrofuran Derivatives

  • Esteves et al. (2007) demonstrated the controlled-potential reduction of bromoethers to tetrahydrofuran derivatives. This study has implications for synthetic organic chemistry, especially in the synthesis of complex cyclic compounds (Esteves et al., 2007).

5. Cooperative Action of Hydrogen and Halogen Bonding

  • Asgarova et al. (2019) investigated the cooperative action of hydrogen and halogen bonding in haloetherification reactions. Their findings are significant for understanding noncovalent interactions in organic synthesis (Asgarova et al., 2019).

Safety and Hazards

This compound may cause serious eye irritation and may cause respiratory irritation . When handling or processing, protective measures should be taken to avoid direct contact with skin, eyes, and respiratory tract .

Properties

IUPAC Name

2-bromo-3-methoxy-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-13-7-9(11)10(12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHVVSACGNVXHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517693
Record name 2-Bromo-3-methoxy-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21726-71-6
Record name 2-Bromo-3-methoxy-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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